Ampiclox

Übersicht

Beschreibung

Ampiclox is a combination antibiotic that contains two active ingredients: ampicillin and cloxacillin. It belongs to the penicillin group of antibiotics and is used to treat a variety of bacterial infections. Ampicillin is a broad-spectrum antibiotic effective against both gram-positive and gram-negative bacteria, while cloxacillin is a narrow-spectrum antibiotic that is particularly effective against penicillin-resistant staphylococci .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ampicillin is synthesized from 6-aminopenicillanic acid (6-APA) by acylation with phenylglycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. Cloxacillin is synthesized by acylation of 6-APA with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid .

Industrial Production Methods

Industrial production of Ampiclox involves the fermentation of Penicillium chrysogenum to produce 6-APA, followed by chemical modification to introduce the ampicillin and cloxacillin side chains. The process includes several purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Reaction with Carbonyl Compounds

Ampicillin (a component of Ampiclox) reacts with carbonyl-containing compounds like formaldehyde (HCHO), acetaldehyde, and acetone to form pyrazin-2-one derivatives. These reactions occur under mild aqueous conditions (pH 7.4, 37°C) and are time-dependent .

Key Findings :

- Formaldehyde : Produces 6-(hydroxymethyl)-3-phenyl-pyrazin-2-one (1) as the major product (775 μM after 2 hours) .

- Acetaldehyde : Forms 6-(1-hydroxyethyl)-3-phenyl-pyrazin-2-one (3) (400 μM peak concentration) .

- Acetone : Generates 6-(2-hydroxypropan-2-yl)-3-phenyl-pyrazin-2-one (5) (60 μM maximum yield) .

Reaction Kinetics :

| Carbonyl Compound | Product (Pyrazinone) | Max Concentration | Time to Completion |

|---|---|---|---|

| Formaldehyde | Compound 1 | 775 μM | 2 hours |

| Acetaldehyde | Compound 3 | 400 μM | 2 hours |

| Acetone | Compound 5 | 60 μM | 2 hours |

These reactions lack selectivity for formaldehyde, as acetaldehyde and propionaldehyde also form analogous products .

Enzymatic Oxidation with Chloroperoxidase (CPO)

Ampicillin undergoes biocatalytic oxidation in the presence of chloroperoxidase (CPO) and H₂O₂, producing fluorescent byproducts .

Mechanism :

- CPO oxidizes ampicillin via a pseudo-first-order reaction (rate constant: 0.103 min⁻¹) .

- Fluorescent product formation peaks at 460 nm emission , correlating with reaction progress (80% conversion in 1 hour) .

Optimized Conditions :

| Parameter | Optimal Value | Effect on Fluorescence Intensity |

|---|---|---|

| CPO concentration | 0.1 μM | Maximizes product yield |

| H₂O₂ concentration | 1 mM | Prevents enzyme inactivation |

| Reaction time | 60 minutes | Ensures 80% conversion |

Identified Byproducts :

- C₁₄H₃₁N₃O₂ (m/z 274.25): Likely a fragmented derivative of ampicillin .

- Chlorinated intermediates: Proposed based on CPO’s halogenation activity .

Cyclic Aminal Formation with Formaldehyde

Ampicillin reacts with formaldehyde to form cyclic aminals (e.g., metampicillin), characterized by methylene bridge formation between the β-lactam amino group and the side-chain amine .

Structural Evidence :

- NMR Data : δH 4.82 ppm (C-10 methylene protons), δC 63.0 ppm (methylene carbon) .

- Product Stability : The cyclic aminal 2 is the dominant product under lyophilization conditions .

Implications :

- This reaction alters ampicillin’s bioavailability and pharmacological activity.

- Metampicillin’s formation highlights ampicillin’s susceptibility to aldehyde-mediated modifications .

Stability and Decomposition

While specific data on cloxacillin’s reactivity in this compound is limited, ampicillin’s instability under certain conditions is well-documented:

- Hydrolysis : The β-lactam ring opens in acidic/basic environments, forming penicilloic acid derivatives .

- Thermal Degradation : Prolonged heat exposure accelerates decomposition, generating undefined byproducts .

Pharmacological Interactions Affecting Reactivity

Wissenschaftliche Forschungsanwendungen

Medical Applications

-

Treatment of Infections

- Ampiclox is primarily indicated for treating respiratory tract infections, urinary tract infections, skin infections, and meningitis caused by susceptible organisms such as Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus .

- Case studies demonstrate successful treatment outcomes in patients with severe bacterial infections, showcasing its role in reducing morbidity associated with these conditions .

- Surgical Prophylaxis

-

Bone Regeneration and Tissue Engineering

- Recent studies have explored the incorporation of ampicillin (part of this compound) into biomaterials for bone regeneration. The controlled release of ampicillin from scaffolds has shown promise in promoting osteoblastic differentiation while preventing infection at the surgical site . This application highlights the dual functionality of this compound in both antibacterial action and tissue healing.

Pharmacological Insights

| Parameter | Details |

|---|---|

| Indications | Respiratory infections, UTI, skin infections, meningitis |

| Mechanism | Inhibits bacterial cell wall synthesis |

| Resistance Profile | Effective against non-penicillinase producing strains |

| Dosage Forms | Oral tablets, injectable solutions |

Case Studies

- Infected Wound Management

- Comparative Efficacy

Challenges and Considerations

Despite its broad applications, the use of this compound is not without challenges:

- Resistance Development : Continuous use can lead to antibiotic resistance; hence, it should be used judiciously.

- Adverse Effects : Potential side effects include allergic reactions and gastrointestinal disturbances, necessitating careful patient monitoring.

Wirkmechanismus

Ampicillin and cloxacillin exert their antibacterial effects by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amoxicillin: Another broad-spectrum penicillin antibiotic similar to ampicillin but with better oral absorption.

Dicloxacillin: Similar to cloxacillin, it is effective against penicillin-resistant staphylococci.

Penicillin G: A narrow-spectrum antibiotic effective against gram-positive bacteria but susceptible to beta-lactamase degradation

Uniqueness

Ampiclox is unique because it combines the broad-spectrum activity of ampicillin with the beta-lactamase resistance of cloxacillin. This combination makes it effective against a wider range of bacterial infections, including those caused by penicillin-resistant staphylococci .

Eigenschaften

CAS-Nummer |

62713-27-3 |

|---|---|

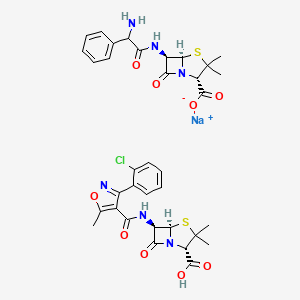

Molekularformel |

C35H36ClN6NaO9S2 |

Molekulargewicht |

807.27 |

IUPAC-Name |

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-, mixt. with (2S-(2alpha,5alpha,6beta))-6-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid |

InChI |

1S/C19H18ClN3O5S.C16H19N3O4S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;;+1/p-1/t13-,14+,17-;9?,10-,11+,14-;/m11./s1 |

InChI-Schlüssel |

DTDVLGOPXRTVSW-WNMMQFCISA-M |

SMILES |

Cc1c(c(no1)c2ccccc2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(c3ccccc3)N)C(=O)[O-])C.[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ampiclox, Cloxap |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.